Head‑to‑Head EC₅₀ Comparison Against the SDHI Benchmark Boscalid on Valsa mali
In a direct head‑to‑head in vitro mycelial growth inhibition assay, the target compound (designated 6i) exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, which represents a 5.2‑fold improvement over the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L) tested under identical conditions [1]. The same study also reports that compound 19i, a closely related analogue, achieved an EC₅₀ of 1.97 mg/L, confirming the 3‑amido series advantage [1].
| Evidence Dimension | In vitro antifungal potency (EC₅₀) against Valsa mali |
|---|---|
| Target Compound Data | EC₅₀ = 1.77 mg/L |
| Comparator Or Baseline | Boscalid (commercial SDHI): EC₅₀ = 9.19 mg/L; Compound 19i (close analogue): EC₅₀ = 1.97 mg/L |
| Quantified Difference | 5.2-fold more potent than boscalid; 1.1-fold more potent than analogue 19i |
| Conditions | Mycelial growth inhibition assay at 40 mg/L initial concentration; nine plant pathogenic fungi panel; boscalid as positive control |
Why This Matters
A 5.2‑fold potency advantage over the commercial SDHI boscalid provides a clear scientific rationale for selecting this compound as a lead scaffold in resistance‑management programs targeting Valsa mali.
- [1] Li, M.; Wang, W.; Cheng, X.; Wang, Y.; Chen, Y.; Gong, J.; Chang, X.; Lv, X. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J. Agric. Food Chem. 2023, 71 (30), 11365–11372. View Source
